synthesis and characterization of 5-bromo-7H-benzo[c]carbazole
synthesis and characterization of 5-bromo-7H-benzo[c]carbazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-bromo-7H-benzo[c]carbazole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in the fields of organic electronics and medicinal chemistry.[1] The document details a robust synthetic pathway, explains the rationale behind key experimental choices, and outlines a rigorous characterization protocol to ensure the compound's identity and purity. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel organic materials and potential therapeutic agents.
Introduction: The Strategic Importance of 5-bromo-7H-benzo[c]carbazole
The 7H-benzo[c]carbazole scaffold is a core structural motif in a variety of functional organic materials.[2][3] The introduction of a bromine atom at the 5-position creates 5-bromo-7H-benzo[c]carbazole, a versatile building block for further chemical modifications.[1] This bromine substituent is a key functional handle that allows for the construction of more complex molecules through various cross-coupling reactions. This strategic functionalization is crucial for tailoring the electronic and photophysical properties of the resulting materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][4] Furthermore, the unique structure of this compound makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[1]
Synthetic Strategy: A Rational Approach
The synthesis of 5-bromo-7H-benzo[c]carbazole is most effectively achieved through a two-step process: the initial construction of the 7H-benzo[c]carbazole core, followed by selective bromination.
Synthesis of the 7H-benzo[c]carbazole Core
The Fischer indole synthesis is a classic and highly effective method for constructing the carbazole ring system.[5][6][7][8] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be readily prepared from the corresponding arylhydrazine and a suitable ketone or aldehyde.
Protocol: Fischer Indole Synthesis of 7H-benzo[c]carbazole
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Hydrazone Formation: React naphthalen-2-ylhydrazine with a suitable cyclic ketone, such as cyclohexanone, in the presence of an acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the condensation reaction to completion.
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Cyclization: The resulting hydrazone is then subjected to cyclization under strong acidic conditions. A mixture of sulfuric acid and acetic acid or polyphosphoric acid is commonly used to promote the intramolecular electrophilic substitution and subsequent tautomerization to form the carbazole ring.
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Aromatization: The initial cyclization product is a tetrahydro-benzo[c]carbazole derivative, which requires dehydrogenation to yield the fully aromatic 7H-benzo[c]carbazole. This is typically achieved by heating with a dehydrogenating agent such as palladium on carbon (Pd/C) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
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Purification: The crude product is then purified by column chromatography on silica gel to yield pure 7H-benzo[c]carbazole.
Rationale: The choice of the Fischer indole synthesis is based on its reliability and the ready availability of the starting materials. The acidic conditions are crucial for the key[4][4]-sigmatropic rearrangement of the enamine intermediate. The final dehydrogenation step is essential to achieve the planar, aromatic carbazole core, which is fundamental to its desired electronic properties.
Selective Bromination
The introduction of a bromine atom at the 5-position is achieved through electrophilic aromatic substitution.
Protocol: Bromination of 7H-benzo[c]carbazole
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Reaction Setup: Dissolve 7H-benzo[c]carbazole in a suitable inert solvent, such as chloroform or dichloromethane.
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Brominating Agent: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. NBS is a convenient and selective source of electrophilic bromine.[9]
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any excess bromine. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
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Purification: The crude 5-bromo-7H-benzo[c]carbazole is purified by column chromatography on silica gel to yield the final product.
Rationale: NBS is the preferred brominating agent as it provides a controlled and selective bromination, minimizing the formation of poly-brominated byproducts.[9] The reaction is typically carried out under mild conditions to ensure high regioselectivity for the 5-position, which is electronically activated for electrophilic attack.
Caption: Synthetic workflow for 5-bromo-7H-benzo[c]carbazole.
Rigorous Characterization
To ensure the identity and purity of the synthesized 5-bromo-7H-benzo[c]carbazole, a comprehensive characterization protocol is essential.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum of 5-bromo-7H-benzo[c]carbazole is expected to show a characteristic set of signals in the aromatic region, with the absence of the signal corresponding to the proton at the 5-position. The integration of the signals should correspond to the correct number of protons in the molecule.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule.[10] A key feature in the spectrum of the product will be the signal for the carbon atom bonded to the bromine, which will be shifted to a characteristic chemical shift value.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 5-bromo-7H-benzo[c]carbazole, the mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity corresponding to the [M]⁺ and [M+2]⁺ ions, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Physical Properties
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Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. The experimentally determined melting point should be compared to literature values. The reported melting point for 5-bromo-7H-benzo[c]carbazole is in the range of 168-172 °C.[1][4]
Table 1: Key Characterization Data for 5-bromo-7H-benzo[c]carbazole
| Property | Expected Value/Observation |
| Molecular Formula | C₁₆H₁₀BrN[1][4][11] |
| Molecular Weight | 296.16 g/mol [4][11] |
| Appearance | White to amber powder/crystal[1][4] |
| Melting Point | 168-172 °C[1][4] |
| ¹H NMR | Aromatic protons with characteristic shifts; absence of H-5 proton signal. |
| ¹³C NMR | Characteristic signals for the carbazole core; C-Br signal at a specific chemical shift.[10] |
| Mass Spectrum | Molecular ion peaks at m/z corresponding to [M]⁺ and [M+2]⁺ in a ~1:1 ratio. |
Conclusion
This technical guide has outlined a reliable and well-documented procedure for the . By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for use in the development of advanced organic materials and as a key intermediate in drug discovery programs. The rigorous characterization methods described are crucial for ensuring the quality and reproducibility of subsequent research.
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Chemical Reviews. Studies on the Fischer indole synthesis. (1942). Retrieved from [Link]
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Request PDF. Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis. Retrieved from [Link]
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ResearchGate. Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. (2018). Retrieved from [Link]
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